molecular formula C18H19NO4 B1298771 N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 332053-32-4

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B1298771
CAS No.: 332053-32-4
M. Wt: 313.3 g/mol
InChI Key: INMRNHIDFFSCKU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups, a formyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-formyl-2-methoxyphenol.

    Formation of Intermediate: The 4-formyl-2-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-methoxyphenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: The major product would be N-(3,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: The major product would be N-(3,4-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: The major products would depend on the substituent introduced.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-bromo-2-methoxyphenoxy)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of other compounds. Its specific substitution pattern also imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-16-7-5-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMRNHIDFFSCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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